

An In-depth Technical Guide to the N-Acetylhistidine Biosynthesis Pathway in Vertebrates

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Compound of Interest

Compound Name: *N*-Acetylhistidine

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Abstract

N-Acetylhistidine (NAH) is a significant biomolecule with diverse physiological roles across the vertebrate subphylum. Predominantly found in poikilothermic (ectothermic) vertebrates such as fish, amphibians, and reptiles, it serves as a crucial osmolyte in the brain, retina, and lens. In these organisms, it is proposed to function as a key component of a "molecular water pump" essential for maintaining lens clarity and preventing cataracts. In contrast, homeothermic (endothermic) vertebrates, including mammals, exhibit markedly lower concentrations of NAH, with *N*-acetylaspartate (NAA) fulfilling analogous roles. The biosynthesis and catabolism of NAH are governed by a specific enzymatic pathway, the core of which is the enzyme histidine *N*-acetyltransferase (HISAT). This technical guide provides a comprehensive overview of the **N-Acetylhistidine** biosynthesis pathway, detailing the enzymes involved, their kinetics, and the physiological context of this pathway. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a valuable resource for researchers and professionals in drug development.

The Core Biosynthesis and Catabolism Pathway

The biosynthesis of **N-Acetylhistidine** is a single-step enzymatic reaction involving the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine. The subsequent breakdown of NAH regenerates L-histidine.

Biosynthesis:

- Reaction: L-histidine + Acetyl-CoA → N-Acetyl-L-histidine + CoA-SH
- Enzyme: Histidine N-acetyltransferase (HISAT)
- Enzyme Commission (EC) Number: 2.3.1.33[1]

Catabolism:

- Reaction: N-Acetyl-L-histidine + H₂O → L-histidine + Acetate
- Enzyme: **N-Acetylhistidine** deacetylase (also known as anserinase in some contexts)[2]
- Enzyme Commission (EC) Number: 3.5.1.34 (formerly), now included in EC 3.4.13.5[3]

The key enzyme responsible for NAH synthesis in ectothermic vertebrates is a homolog of the human predicted gene NAT16.[4] Interestingly, recent research has identified the human NAT16 protein as a functional histidine acetyltransferase (HisAT), responsible for the synthesis of acetylhistidine in humans, where its physiological significance is under active investigation, with potential links to kidney disease.[5] While the fish HISAT efficiently synthesizes NAH, the human NAT16 enzyme exhibits only trace activity for this reaction, suggesting a functional divergence during vertebrate evolution.[4]

Quantitative Data

Tissue Concentrations of N-Acetylhistidine

N-Acetylhistidine is found in significantly higher concentrations in the tissues of poikilothermic vertebrates compared to homeotherms.

Organism Class	Tissue	Species	Concentration	Reference
Fish	Lens	Carp (Cyprinus carpio)	~12 mM	[3]
Lens	Various (14 species)		3.3–21.7 mM	[3]
Skeletal Muscle	Siamese fighting fish (Betta splendens)		10.37 µmol/g	[6]
Skeletal Muscle	Three spot gourami (Trichogaster trichopterus)		3.17–6.16 µmol/g	[6]
Skeletal Muscle	Glass catfish (Kryptopterus bicirrhos)		3.17–6.16 µmol/g	[6]
Skeletal Muscle	Nile tilapia (Oreochromis niloticus)		3.17–6.16 µmol/g	[6]
Amphibians	Skeletal Muscle	5 species	< 0.25 µmol/g	[6]
Reptiles	Skeletal Muscle	4 species	< 0.25 µmol/g	[6]
Mammals	Plasma	Human	Detected	[5]
Cerebrospinal Fluid	Human		Detected	[5]

Enzyme Kinetic Parameters

The kinetic properties of the enzymes involved in the NAH pathway are crucial for understanding its regulation and efficiency. Data for the human NAT16 enzyme (HisAT) is presented below.

Table 2.1: Kinetic Parameters of Human NAT16 (HisAT)

Substrate	Variant	Apparent KM	Apparent kcat	Reference
L-Histidine	Wild-type	93 ± 21 µM	-	[5]
L-Histidine	F63S	333 ± 46 µM	-	[5]
Acetyl-CoA	Wild-type	10.8 ± 1.6 µM	-	[5]
Acetyl-CoA	F63S	17.6 ± 2.6 µM	-	[5]
L-Arginine	Wild-type	~1 mM	~50-100x lower than His	[5]
L-Lysine	Wild-type	~1 mM	~50-100x lower than His	[5]

Note: The F63S variant of human NAT16 is associated with reduced plasma levels of acetylhistidine.[5] The enzyme also exhibits substrate inhibition at higher concentrations of Acetyl-CoA.[5]

Experimental Protocols

Quantification of N-Acetylhistidine in Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of related imidazole compounds. [2]

Objective: To quantify the concentration of **N-Acetylhistidine** in vertebrate tissue samples.

Materials:

- Tissue sample (e.g., fish lens, muscle)
- Trichloroacetic acid (TCA) solution (10% w/v)
- **N-Acetylhistidine** standard

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm)
- Mobile phase: 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v).[2]
- Syringe filters (0.22 µm)

Procedure:

- Sample Preparation:
 - Accurately weigh a portion of the frozen tissue sample.
 - Homogenize the tissue in 5 volumes of ice-cold 10% TCA.
 - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
 - Collect the supernatant, which contains the deproteinized tissue extract.
 - Filter the supernatant through a 0.22 µm syringe filter.
- Standard Curve Preparation:
 - Prepare a stock solution of **N-Acetylhistidine** in the mobile phase.
 - Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 µmol/L to 250 µmol/L).[2]
- HPLC Analysis:
 - Set up the HPLC system with the specified column and mobile phase.
 - Set the flow rate to 1.0 mL/min.
 - Set the UV detector to a wavelength of 210 nm.

- Inject a fixed volume (e.g., 20 μ L) of the prepared standards and samples onto the column.
- Data Analysis:
 - Identify the peak corresponding to **N-Acetylhistidine** in the chromatograms based on the retention time of the standard.
 - Integrate the peak area for each standard and sample.
 - Construct a standard curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **N-Acetylhistidine** in the samples by interpolating their peak areas on the standard curve.
 - Express the final concentration as μ mol/g of wet tissue weight.

Purification of Recombinant Histidine N-acetyltransferase (HISAT)

This protocol describes a general method for the purification of a His-tagged recombinant HISAT protein expressed in a suitable system (e.g., *E. coli* or insect cells).

Objective: To purify recombinant HISAT for subsequent enzymatic assays and characterization.

Materials:

- Cell pellet expressing His-tagged HISAT
- Lysis Buffer: 50 mM NaH_2PO_4 , 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer: 50 mM NaH_2PO_4 , 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM NaH_2PO_4 , 300 mM NaCl, 250 mM imidazole, pH 8.0
- Ni-NTA agarose resin

- Chromatography column

Procedure:

- Cell Lysis:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells by sonication or using a French press on ice.
- Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Collect the clarified supernatant containing the soluble His-tagged HISAT.

- Affinity Chromatography:

- Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.
- Load the clarified supernatant onto the column.
- Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged HISAT from the column using Elution Buffer.

- Fraction Analysis and Dialysis:

- Collect fractions during the elution step.
- Analyze the fractions for the presence of the purified protein by SDS-PAGE.
- Pool the fractions containing the purified HISAT.
- Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) to remove imidazole.

- Protein Quantification and Storage:

- Determine the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm.
- Aliquot the purified enzyme and store at -80°C.

Enzyme Assay for Histidine N-acetyltransferase (HISAT) Activity

This spectrophotometric assay is based on the detection of the free thiol group of Coenzyme A (CoA) released during the reaction using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[\[5\]](#)

Objective: To measure the enzymatic activity of HISAT.

Materials:

- Purified HISAT enzyme
- Assay Buffer: 50 mM Tris-HCl, pH 8.0
- L-histidine solution
- Acetyl-CoA solution
- DTNB solution (in Assay Buffer)
- Spectrophotometer capable of reading at 412 nm

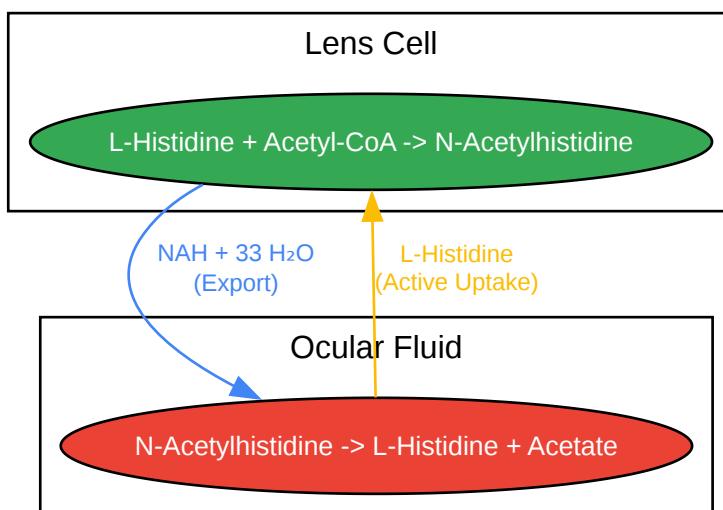
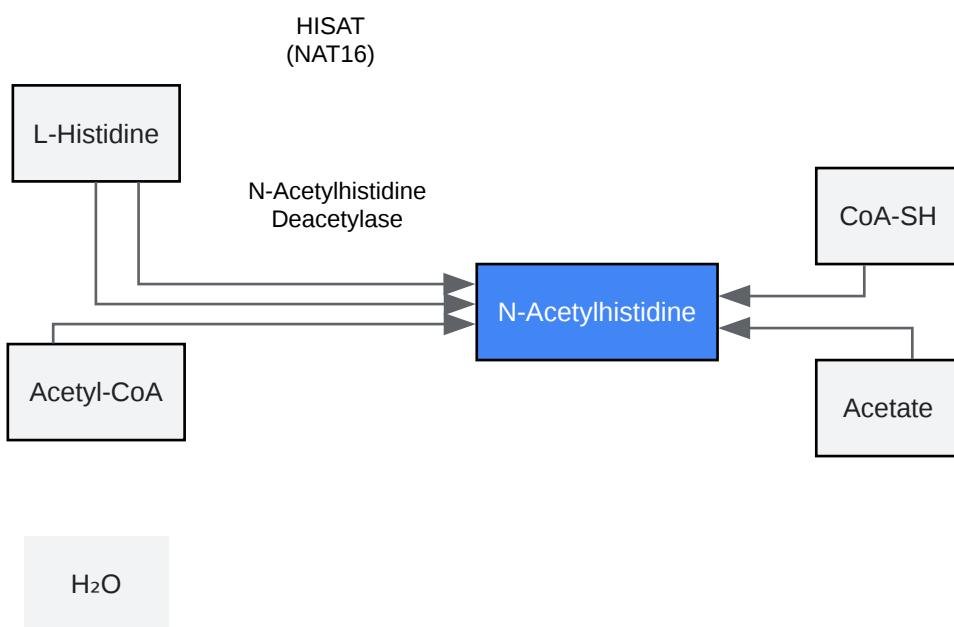
Procedure:

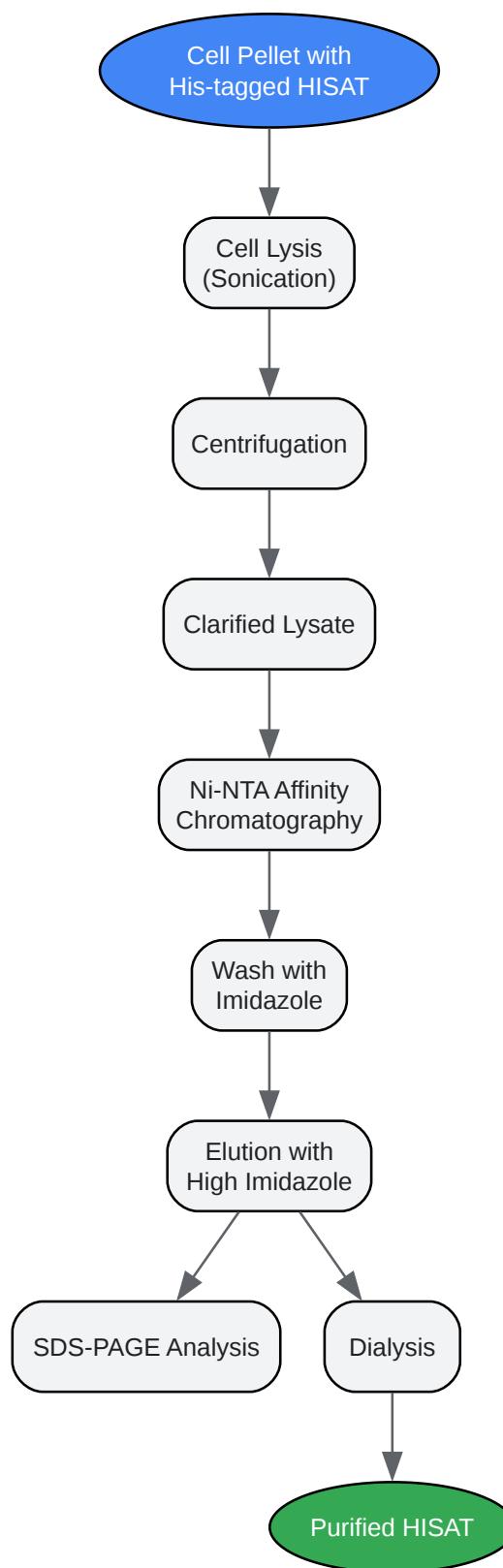
- Reaction Setup:
 - In a 96-well plate or cuvette, prepare the reaction mixture containing:
 - Assay Buffer
 - L-histidine (at a concentration around its KM, e.g., 100 μ M)
 - Acetyl-CoA (at a concentration around its KM, e.g., 20 μ M)

- DTNB (e.g., 0.2 mM)
- Enzyme Addition and Measurement:
 - Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
 - Initiate the reaction by adding a small volume of the purified HISAT enzyme.
 - Immediately start monitoring the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the released CoA.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).
 - Perform control reactions lacking the enzyme or substrates to account for any background absorbance changes.
 - To determine kinetic parameters (KM and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial velocities. Fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

N-Acetylhistidine Biosynthesis and Catabolism Pathway





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for $\text{N}\alpha$ -acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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